

Using 3-O-Methylellagic acid as a standard in chromatography

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Compound of Interest		
Compound Name:	3-O-Methylellagic acid	
Cat. No.:	B1642667	Get Quote

An essential resource for researchers and drug development professionals, this document provides detailed application notes and protocols for utilizing **3-O-Methylellagic acid** as a reference standard in various chromatographic techniques.

Introduction to 3-O-Methylellagic Acid

3-O-Methylellagic acid is a naturally occurring phenolic compound found in various plants, including Myrciaria cauliflora (Jaboticaba), Lophostemon confertus, and Callistemon citrinus.[1] [2][3] It is a derivative of ellagic acid and has garnered significant interest within the scientific community for its diverse biological activities. Research has highlighted its potential as an anti-inflammatory, antibacterial, and anticancer agent.[1][2][4] For instance, it has demonstrated antibacterial effects against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 32 μ g/mL and shows inhibitory effects on glucose transport.[1][2][5] Given its therapeutic potential, accurate and reliable quantification in complex matrices is crucial, necessitating its use as a certified reference standard in analytical chromatography.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of **3-O-Methylellagic acid** is fundamental for its effective use as an analytical standard. These properties dictate the conditions for storage, sample preparation, and chromatographic analysis.



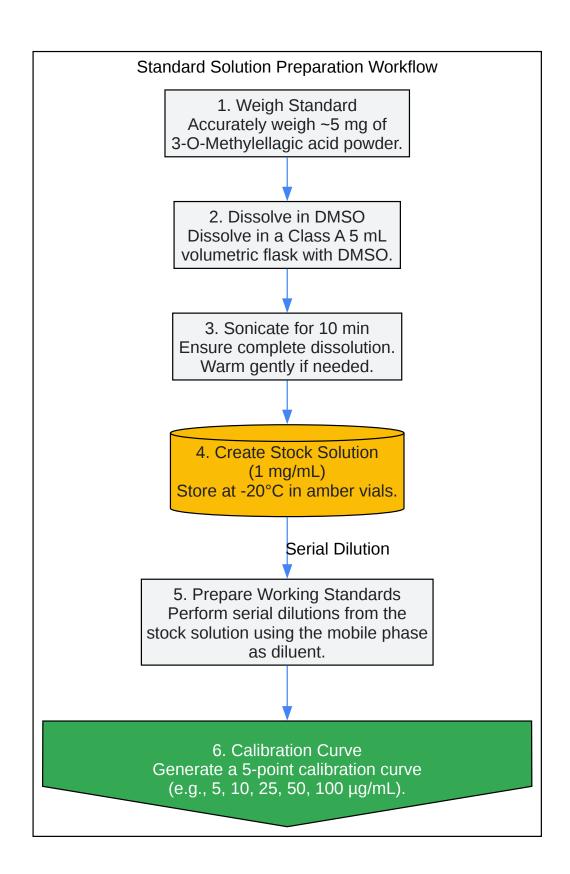
Property	Value	Reference
Chemical Name	6,7,13-trihydroxy-14-methoxy- 2,9- dioxatetracyclo[6.6.2.04,16.01 1,15]hexadeca- 1(15),4,6,8(16),11,13- hexaene-3,10-dione	[3]
Synonym	Ellagic acid 3-methyl ether	[6]
CAS Number	51768-38-8	[3]
Molecular Formula	C15H8O8	
Molecular Weight	316.22 g/mol	[5]
Appearance	Solid powder	[7]
Purity	Typically ≥95% (HPLC)	[6]
Solubility	Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone.[8][9]	
Storage	Store at -20°C as a powder or -80°C in solvent.[10] Keep in a well-closed container, protected from air and light.[6]	_
Stability	Stable under recommended storage conditions.[10] Incompatible with strong acids/alkalis and strong oxidizing/reducing agents.[10]	

Experimental ProtocolsPreparation of Standard Stock and Working Solutions

Accurate preparation of standard solutions is critical for quantitative analysis. The following protocol outlines the steps for preparing stock and working solutions of **3-O-Methylellagic**



acid.



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Workflow for preparing standard solutions.

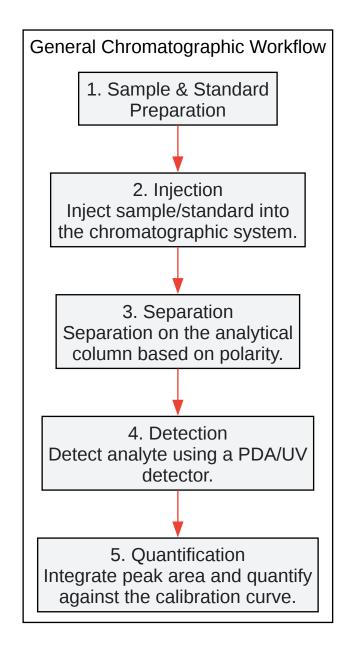
Protocol:

- Stock Solution (1 mg/mL):
 - Accurately weigh approximately 10 mg of 3-O-Methylellagic acid standard.
 - Transfer the powder to a 10 mL Class A volumetric flask.
 - Add approximately 7 mL of Dimethyl Sulfoxide (DMSO) to dissolve the standard. Gentle heating or sonication may be required to ensure complete dissolution.
 - Once dissolved and cooled to room temperature, make up the volume to 10 mL with DMSO.
 - Transfer the stock solution into amber vials and store at -20°C. This solution is generally stable for up to two weeks.
- Working Solutions:
 - Prepare working standard solutions on the day of analysis by diluting the stock solution with the mobile phase to be used in the chromatographic analysis.
 - For a typical calibration curve, prepare a series of concentrations (e.g., 1, 5, 10, 25, 50, 100 μg/mL).

Chromatographic Analysis Protocols

While specific validated methods for **3-O-Methylellagic acid** are not widely published, methods developed for the parent compound, ellagic acid, provide an excellent starting point. The following protocols for HPLC, UPLC, and HPTLC can be adapted and optimized.





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General workflow for chromatographic analysis.

High-Performance Liquid Chromatography (HPLC) Protocol:

This method is adapted from established protocols for ellagic acid.

- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 μm particle size).[11]
- Mobile Phase: Gradient elution with (A) 0.1% Formic Acid in Water and (B) Acetonitrile.



- Gradient Program: Start with 20% B, increase to 80% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
- Flow Rate: 1.0 mL/min.
- Detection: UV/PDA detector at 253 nm.[12]
- Injection Volume: 20 μL.
- Column Temperature: 30°C.

Ultra-Performance Liquid Chromatography (UPLC) Protocol:

UPLC offers faster analysis times and higher resolution.

- Column: Acquity UPLC C18 column (e.g., 50 mm x 2.1 mm, 1.7 μm).[13]
- Mobile Phase: Gradient elution with (A) 0.1% (v/v) formic acid in water and (B) 0.1% (v/v) formic acid in acetonitrile.[13]
 - Gradient Program: Start with 10% B, increase to 90% B over 3 minutes, hold for 1 minute, then return to initial conditions.
- Flow Rate: 0.4 mL/min.
- Detection: PDA detector, monitoring at 254 nm.
- Injection Volume: 2 μL.
- Column Temperature: 40°C.

High-Performance Thin-Layer Chromatography (HPTLC) Protocol:

HPTLC is suitable for rapid screening of multiple samples.

- Stationary Phase: HPTLC plates pre-coated with silica gel 60F₂₅₄.[14]
- Sample Application: Apply standard and sample solutions as 8 mm bands.[15]



- Mobile Phase: Toluene: Ethyl Acetate: Formic Acid (e.g., 6:4:1 v/v/v). A similar system for ellagic acid uses Toluene: Ethyl Acetate: Formic Acid: Methanol (3:3:0.8:0.2 v/v/v).[14]
- Development: Develop the plate in a saturated twin-trough chamber to a distance of 8 cm.
 [15]
- Densitometric Scanning: Scan at 254 nm or 366 nm after derivatization if required.

Parameter	HPLC Method	UPLC Method	HPTLC Method
Stationary Phase	C18 Column (250x4.6 mm, 5µm)[11]	Acquity C18 (50x2.1 mm, 1.7μm)[13]	Silica Gel 60F ₂₅₄ Plate[14]
Mobile Phase	A: 0.1% Formic Acid (aq)B: Acetonitrile	A: 0.1% Formic Acid (aq)B: 0.1% Formic Acid in ACN[13]	Toluene:EtOAc:Formic Acid (6:4:1)
Elution Mode	Gradient	Gradient	Isocratic
Flow Rate	1.0 mL/min	0.4 mL/min	N/A
Detection	253 nm (UV/PDA)[12]	254 nm (PDA)	254 nm (Densitometry)
Injection Volume	20 μL	2 μL	Band Application
Temperature	30°C	40°C	Ambient

Method Validation Summary

Any chromatographic method developed should be validated according to ICH guidelines to ensure its reliability. The table below summarizes typical validation parameters for an HPLC method for a related compound, ellagic acid, which can be considered target values for **3-O-Methylellagic acid** method validation.

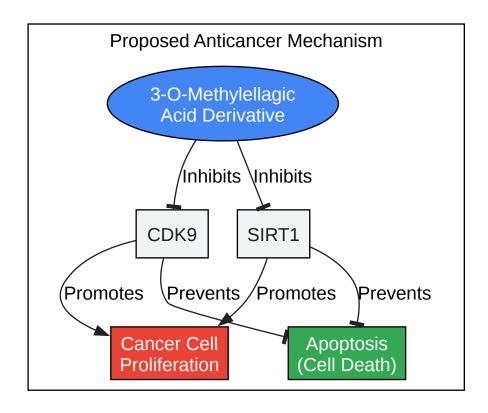


Validation Parameter	Typical Result	Reference
Linearity (R²)	> 0.999	[16]
Range	9.5 - 95.0 μg/mL	[16]
LOD (Limit of Detection)	1.54 μg/mL	[16]
LOQ (Limit of Quantification)	4.68 μg/mL	[16]
Accuracy (% Recovery)	99 - 110%	[16]
Precision (RSD%)	Intra-day: 0.23 - 0.65%Inter- day: 0.18 - 2.13%	[16]

Application in Biological Research: Anticancer Pathway

3-O-Methylellagic acid and its derivatives have been investigated for their anticancer properties.[4][17] One proposed mechanism involves the inhibition of key enzymes that regulate cell cycle and survival, such as Cyclin-Dependent Kinase 9 (CDK9) and Sirtuin 1 (SIRT1).[4][18] Inhibition of these enzymes can disrupt cancer cell proliferation and induce apoptosis.





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Inhibition of CDK9 and SIRT1 by ellagic acid derivatives.

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